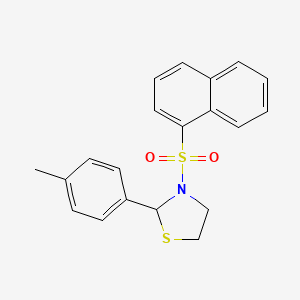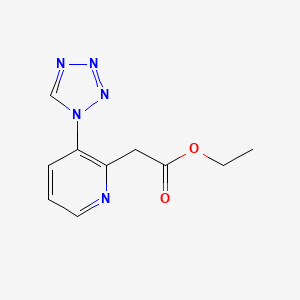
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate is a chemical compound with the molecular formula C10H11N5O2 It is a derivative of pyridine and tetrazole, which are both heterocyclic compounds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate typically involves a multi-step process. One common method involves the reaction of ethyl 2-(pyridin-2-yl)acetate with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure the successful formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and purity of the final product.
化学反应分析
Types of Reactions
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tetrazole and pyridine rings can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific pH levels to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups attached to the tetrazole or pyridine rings.
科学研究应用
Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism by which Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites on enzymes or receptors and modulate their activity. This interaction can lead to changes in biochemical pathways and physiological responses .
相似化合物的比较
Similar Compounds
Ethyl 2-(pyridin-2-yl)acetate: A precursor in the synthesis of Ethyl 2-(3-(1H-tetrazol-1-YL)pyridin-2-YL)acetate.
Tetrazole derivatives: Compounds with similar tetrazole rings, used in various applications, including pharmaceuticals and materials science.
Uniqueness
This compound is unique due to its combination of the pyridine and tetrazole rings, which confer specific chemical properties and reactivity. This combination allows for versatile applications in different fields, making it a valuable compound for research and development.
属性
分子式 |
C10H11N5O2 |
|---|---|
分子量 |
233.23 g/mol |
IUPAC 名称 |
ethyl 2-[3-(tetrazol-1-yl)pyridin-2-yl]acetate |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-10(16)6-8-9(4-3-5-11-8)15-7-12-13-14-15/h3-5,7H,2,6H2,1H3 |
InChI 键 |
WLVOLZRBMBXFEJ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CC1=C(C=CC=N1)N2C=NN=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


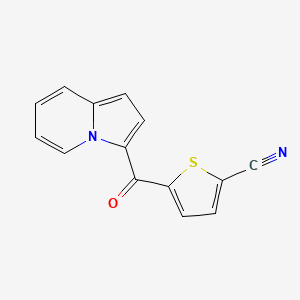
![9-Amino-7-oxo-7H-furo[3,2-g][1]benzopyran-6-carboxylic acid](/img/structure/B14221620.png)


![2-Butyl-2-[(trimethylsilyl)oxy]hexanenitrile](/img/structure/B14221635.png)
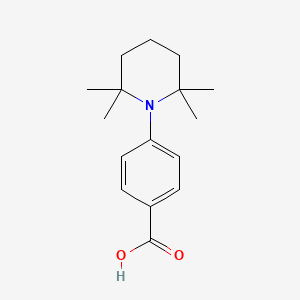
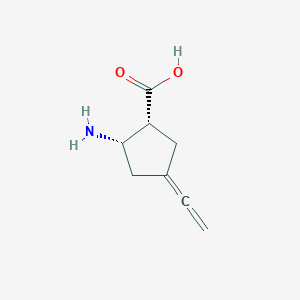
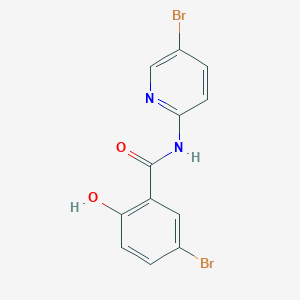

![3-(5,5,6-Trimethylbicyclo[2.2.1]heptan-2-yl)benzene-1,2-diol](/img/structure/B14221665.png)
![N-{4-Chloro-6-[(4,9-dimethyl-7-oxo-7H-pyrano[2,3-g][1,3]benzothiazol-2-yl)amino]-1,3,5-triazin-2-yl}-N-(4,7-dimethyl-2-oxo-2H-1-benzopyran-6-yl)thiourea](/img/structure/B14221666.png)
![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]pyridine](/img/structure/B14221667.png)
![1-[(4S)-4-Benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-diazonioethen-1-olate](/img/structure/B14221676.png)
